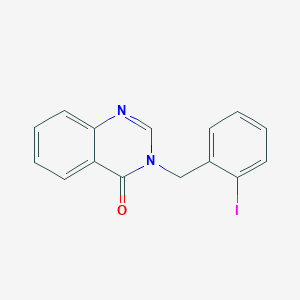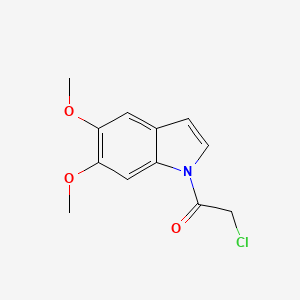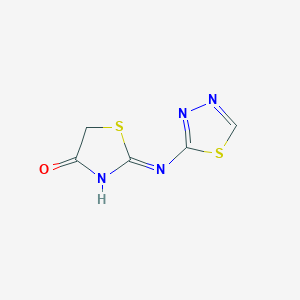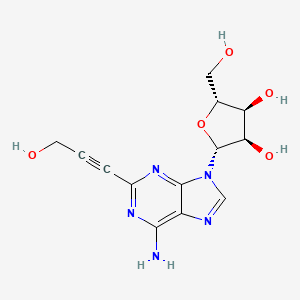
3-(2-iodobenzyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-iodobenzyl)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the iodobenzyl group in this compound may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and 2-iodobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(2-iodobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodobenzyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases and appropriate ligands.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 3-(2-iodobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The iodobenzyl group may enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
- 3-(2-chlorobenzyl)quinazolin-4(3H)-one
- 3-(2-bromobenzyl)quinazolin-4(3H)-one
- 3-(2-fluorobenzyl)quinazolin-4(3H)-one
Uniqueness
The presence of the iodine atom in 3-(2-iodobenzyl)quinazolin-4(3H)-one may impart unique reactivity and biological properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
属性
| 923018-88-6 | |
分子式 |
C15H11IN2O |
分子量 |
362.16 g/mol |
IUPAC 名称 |
3-[(2-iodophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChI 键 |
DKLGBFDEJNGITR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)



